2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate
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Overview
Description
2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate is a compound that belongs to the family of acrylates and methacrylates. These compounds are esters derived from acrylic acid and methacrylic acid, which contain vinyl groups that are double-bonded carbon atoms directly attached to the carbonyl carbon of the ester group. This structure makes them highly reactive and versatile in various applications, including polymerization and copolymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate typically involves radical polymerization methods. One common approach is the cobalt-mediated radical polymerization in a packed column system. This method allows for the simultaneous control of molecular weight, separation, and purification of the copolymers . The reaction proceeds with first-order kinetics with respect to the monomers, and the molecular weight distribution is relatively narrow.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of free radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane . The process is designed to ensure high purity and yield of the copolymers, which are essential for their application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate undergoes several types of chemical reactions, including:
Polymerization: The compound can polymerize through radical polymerization, forming high molecular weight polymers.
Copolymerization: It can copolymerize with other monomers such as styrene, butadiene, and vinyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators like AIBN and cobalt (II) acetylacetonate (Co(acac)2). The reactions are typically carried out in solvents such as benzene or acetonitrile under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions are high molecular weight polymers and copolymers with well-defined structures and properties. These products are used in various applications, including coatings, adhesives, and biomedical devices .
Scientific Research Applications
2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate involves the polymerization of its vinyl groups. The double bonds in the vinyl groups react with radical initiators to form long polymer chains. This process is facilitated by the presence of catalysts such as cobalt (II) acetylacetonate, which helps control the molecular weight and distribution of the polymers .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate include:
- Methyl Acrylate
- Ethyl Acrylate
- Butyl Acrylate
- 2-Ethylhexyl Acrylate
- Vinyl Acetate
- Methyl Methacrylate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties derived from its constituent monomers. This combination allows for the synthesis of copolymers with tailored properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
25767-84-4 |
---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethenyl acetate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/2C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3-6-4(2)5/h1H2,2-3H3;3H,1,4H2,2H3;3H,1H2,2H3 |
InChI Key |
POBJTXBGYJAJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C |
Related CAS |
25767-84-4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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